molecular formula C15H22F2N2O3S B2595295 2,4-difluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 953208-65-6

2,4-difluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2595295
CAS No.: 953208-65-6
M. Wt: 348.41
InChI Key: WOGXKVIFSHFEGV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of fluorine atoms, piperidine ring formation, and sulfonamide functionalization. Detailed synthetic pathways can be found in relevant literature .

Scientific Research Applications

Photodynamic Therapy and Cancer Treatment

Photodynamic Therapy Applications : Certain benzenesulfonamide derivatives, specifically zinc(II) phthalocyanines substituted with benzenesulfonamide groups, have been synthesized and characterized for their application in photodynamic therapy (PDT). These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them remarkable potential Type II photosensitizers for the treatment of cancer through PDT. This application is crucial for developing therapeutic agents that utilize light-activated compounds to target cancer cells specifically (Pişkin, Canpolat, & Öztürk, 2020).

Glycosylation Reactions in Organic Synthesis

Glycosylation Enhancements : The combination of 1-benzenesulfinyl piperidine with trifluoromethanesulfonic anhydride forms a powerful, metal-free thiophile. This combination efficiently activates both armed and disarmed thioglycosides in glycosylation reactions, highlighting its utility in the formation of diverse glycosidic linkages. Such reagents are instrumental in organic synthesis, especially in the synthesis of complex carbohydrates and glycoconjugates, which have wide applications in medicinal chemistry and drug development (Crich & Smith, 2001).

Corrosion Inhibition

Corrosion Inhibition on Iron : Piperidine derivatives have been investigated for their corrosion inhibition properties on iron. These studies involve quantum chemical calculations and molecular dynamics simulations to understand the adsorption behaviors of these derivatives on iron surfaces. The inhibition efficiencies are correlated with global reactivity parameters and binding energies, contributing to the development of more effective corrosion inhibitors for protecting metal surfaces in industrial applications (Kaya et al., 2016).

Cognitive Enhancement

Cognitive Enhancing Properties : Certain benzenesulfonamide compounds have been identified as potent and selective antagonists at specific receptor sites, exhibiting cognitive enhancing properties. For example, SB-399885, a compound with a benzenesulfonamide moiety, has shown to significantly improve cognitive functions in animal models, suggesting its potential application in treating disorders characterized by cognitive deficits such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).

PI3K Inhibition for Pulmonary Fibrosis

Idiopathic Pulmonary Fibrosis Treatment : Phosphatidylinositol 3-kinase (PI3K) inhibitors with structures closely related to benzenesulfonamides have been claimed for the treatment of idiopathic pulmonary fibrosis and cough. These compounds, including variations of difluoro-benzenesulfonamide, highlight the therapeutic potential of benzenesulfonamide derivatives in treating respiratory conditions through modulation of PI3K pathways (Norman, 2014).

Properties

IUPAC Name

2,4-difluoro-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22F2N2O3S/c1-22-9-8-19-6-4-12(5-7-19)11-18-23(20,21)15-3-2-13(16)10-14(15)17/h2-3,10,12,18H,4-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGXKVIFSHFEGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CNS(=O)(=O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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